1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted thiazoles.
Scientific Research Applications
1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethan-1-one: This compound shares the trifluoromethylphenyl group but lacks the thiazole ring, making it less versatile in terms of biological interactions.
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one: Similar in structure but with a bromine atom, this compound exhibits different reactivity and applications.
Uniqueness: 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBWWZTDKYSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372549 |
Source
|
Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263564-37-0 |
Source
|
Record name | 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.